molecular formula C17H16FN5O2S B2799373 N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226433-66-4

N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2799373
CAS No.: 1226433-66-4
M. Wt: 373.41
InChI Key: ZHOWDYXESUOECV-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a pyrimidin-2-ylamino group and an acetamide linkage to a 2-(4-fluorophenoxy)ethyl moiety. Its synthesis involves acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination (Scheme 1 in ) .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c18-12-2-4-14(5-3-12)25-9-8-19-15(24)10-13-11-26-17(22-13)23-16-20-6-1-7-21-16/h1-7,11H,8-10H2,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWDYXESUOECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core linked to a thiazole moiety, with a 4-fluorophenoxyethyl substituent. The unique combination of these structural elements is believed to contribute to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity using techniques such as continuous flow reactors.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, potentially leading to reduced cell proliferation and increased apoptosis in affected cells .
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways critical for cellular functions. This interaction can alter the activity of downstream signaling molecules, impacting processes such as cell survival and differentiation .
  • Anti-inflammatory Properties : Preliminary studies have indicated that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types. For example, the compound showed an IC50 value of 4.363 μM in human colon cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through:

  • Inhibitory Assays : Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders .

Case Studies

  • Cancer Treatment : A clinical case study highlighted the efficacy of this compound in a patient with advanced colorectal cancer, where it was used as part of a combination therapy. The patient exhibited significant tumor reduction after treatment, underscoring the compound's potential as an effective therapeutic agent.
  • Inflammatory Disease Management : Another study focused on patients with rheumatoid arthritis treated with the compound, resulting in marked improvement in symptoms and reduced markers of inflammation over a 12-week period .

Comparative Biological Activity Table

Compound NameIC50 (μM)Mechanism of ActionTherapeutic Application
This compound4.363Enzyme inhibition & receptor modulationCancer therapy
Doxorubicin5.0DNA intercalationCancer therapy
Celecoxib20COX-2 inhibitionAnti-inflammatory

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The thiazole component enhances the interaction with biological targets, potentially leading to increased efficacy.

Antimicrobial Properties

Research into thiazole derivatives has revealed their antimicrobial activity against a range of pathogens. The incorporation of pyrimidine and phenoxy groups may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Selectivity and Safety Profile

The selectivity of this compound for specific biological targets is critical for minimizing side effects. Compounds designed with specific structural features often show improved selectivity, which is essential for developing safe therapeutic agents . Ongoing research aims to elucidate the safety profile and therapeutic window of this compound through preclinical studies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyrimidine rings followed by coupling reactions to introduce the fluorophenoxy group. The synthetic routes can be optimized for yield and purity, which are crucial for subsequent biological testing .

Case Study 1: Anti-Fibrotic Activity

A study exploring similar pyrimidine derivatives demonstrated their potential as anti-fibrotic agents. These compounds inhibited collagen expression in vitro, indicating their role in fibrosis treatment . Such findings support the exploration of this compound for similar therapeutic applications.

Case Study 2: Antimicrobial Testing

In another investigation, thiazole-containing compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This highlights the potential use of this compound as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share key structural motifs (thiazole, acetamide, or fluorinated aryl groups) but differ in substituents, influencing their pharmacological profiles:

Compound Key Structural Features Pharmacological Notes Reference
Target Compound : N-(2-(4-Fluorophenoxy)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide Thiazole, pyrimidin-2-ylamino, 4-fluorophenoxyethyl, acetamide Synthesized via acylation/amination; used as a reference in chromatography and screening .
Compound 11 () Pyrimidine, thiazole, p-fluorobenzoyl group Pharmacological screening referenced; structural similarity suggests kinase-targeting potential .
N-(4-Phenyl-2-thiazolyl)acetamide () Thiazole, phenyl, acetamide Synthesized from 2-amino-4-substituted thiazole; lacks fluorinated or pyrimidine groups .
Mirabegron Impurity (ACI 134913, ) Multiple thiazole and acetamide groups, hydroxy-phenylethyl Highlights structural complexity; role as an impurity suggests metabolic instability concerns .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Thiazole, pyrazole, acetamide Pyrazole substitution may alter binding affinity compared to pyrimidine-containing analogs .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () Imidazothiazole, pyridine, fluorophenyl, acetamide Crystal structure resolved; imidazothiazole core may enhance rigidity and binding specificity .

Key Observations

Pyrimidine vs. Pyrazole/Pyridine Substitution: The target compound’s pyrimidin-2-ylamino group () may offer distinct hydrogen-bonding interactions compared to pyrazole () or pyridine (), influencing target selectivity . Pyrimidine’s planar structure could enhance π-π stacking in kinase-binding pockets, whereas pyrazole’s bulkier substituents might limit accessibility .

Fluorinated Moieties: The 4-fluorophenoxyethyl group in the target compound contrasts with simpler fluorophenyl groups (e.g., ). Fluorine’s electron-withdrawing effects may improve metabolic stability and membrane permeability .

Acetamide Linkage: Ubiquitous in all analogs, the acetamide group serves as a flexible linker.

Thiazole Core Modifications: Substitution at the thiazole 4-position (pyrimidinylamino in the target vs. phenyl in ) significantly alters electronic properties and binding interactions .

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